N-octadecanoyl-L-Homoserine lactone
Overview
Description
N-octadecanoyl-L-Homoserine lactone (C18-HSL) belongs to a class of molecules called N-acylated homoserine lactones (AHLs) . These AHLs serve as signaling molecules in bacterial quorum sensing systems . Quorum sensing regulates gene expression in response to increasing cell density, influencing phenotypes like biofilm formation and virulence factor production.
Mechanism of Action
Target of Action
N-Octadecanoyl-L-Homoserine lactone (C18-HSL) is a member of the N-acylated homoserine lactones (AHLs) family . AHLs are autoinducers that regulate gene expression in gram-negative bacteria . The primary targets of C18-HSL are the transcriptional regulators of the LuxR family . These regulators control gene expression in response to increasing cell density, a process known as quorum sensing .
Mode of Action
C18-HSL interacts with its targets, the LuxR family of transcriptional regulators, to modulate bacterial quorum-sensing signaling systems . This interaction results in coordinated gene expression, achieved through the production, release, and detection of small diffusible signaling molecules called autoinducers .
Biochemical Pathways
C18-HSL is involved in quorum-sensing signaling in strains of Rhizobium meliloti, a nitrogen-fixing bacterial symbiont of the legume M. sativa . This signaling affects a variety of phenotypes, including biofilm formation and virulence factor production .
Pharmacokinetics
C18-HSL and other hydrophobic AHLs tend to localize in the relatively lipophilic environment of bacterial cells and cannot diffuse freely across the cell membrane . Long-chain N-acyl homoserine lactones like C18-HSL can be exported from cells by efflux pumps, or can be transported between communicating cells by extracellular outer membrane vesicles .
Result of Action
The action of C18-HSL results in the regulation of gene expression in response to increased cell density . This regulatory process manifests itself in a variety of phenotypes, including biofilm formation and virulence factor production . Modulation of bacterial quorum-sensing signaling systems to suppress pathogenesis represents a new approach to antimicrobial research for infectious diseases .
Action Environment
The action, efficacy, and stability of C18-HSL are influenced by environmental factors. For instance, the lipophilic environment of bacterial cells influences the localization and diffusion of C18-HSL . Additionally, the presence of efflux pumps and extracellular outer membrane vesicles in the cellular environment can facilitate the export and transport of C18-HSL .
Biochemical Analysis
Biochemical Properties
These AHLs interact with various enzymes and proteins, particularly the LuxR family of transcriptional regulators . The differences in acyl length, C3 substitution, and the presence or absence of one or more carbon-carbon double bonds in the fatty acid chain confer signal specificity through the affinity of these regulators .
Cellular Effects
The effects of N-octadecanoyl-L-Homoserine lactone on cells are primarily related to its role in quorum sensing . It influences cell function by controlling gene expression in response to increased cell density . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through the production, release, and detection of this small diffusible signaling molecule . It can bind to transcriptional regulators of the LuxR family, influencing their activity and thereby controlling gene expression .
Temporal Effects in Laboratory Settings
It is known that long-chain N-acyl homoserine lactones like this compound can be exported from cells by efflux pumps, or transported between communicating cells by extracellular outer membrane vesicles .
Metabolic Pathways
This compound is involved in the quorum sensing regulatory system . It is produced by the LuxI AHL synthase homolog SinI, and its production, release, and detection are key steps in this system .
Transport and Distribution
This compound tends to localize in the relatively lipophilic environment of bacterial cells and cannot diffuse freely across the cell membrane . It can be exported from cells by efflux pumps, or transported between communicating cells by extracellular outer membrane vesicles .
Subcellular Localization
The subcellular localization of this compound is primarily within the bacterial cell, due to its lipophilic nature
Preparation Methods
C18-HSL can be synthesized through various routes, including chemical synthesis and enzymatic methods. Here are some key points:
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Chemical Synthesis: : The synthetic route involves coupling a fatty acid (octadecanoic acid) with homoserine lactone. The reaction typically occurs under mild conditions, yielding C18-HSL.
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Enzymatic Synthesis: : In nature, bacteria produce C18-HSL using enzymes called AHL synthases (e.g., SinI in Sinorhizobium meliloti). These enzymes catalyze the acylation of homoserine lactone with octadecanoic acid.
Chemical Reactions Analysis
C18-HSL can undergo various reactions:
Hydrolysis: C18-HSL can be hydrolyzed to release homoserine lactone and octadecanoic acid.
Oxidation/Reduction: Depending on the context, C18-HSL may undergo oxidation or reduction reactions.
Substitution: The acyl chain can be modified through substitution reactions.
Common reagents and conditions vary based on the specific reaction. Major products include hydrolyzed forms and modified AHL derivatives.
Scientific Research Applications
C18-HSL finds applications in diverse fields:
Microbiology: Studying bacterial communication, biofilm formation, and virulence.
Biotechnology: Developing antimicrobial strategies by disrupting quorum sensing.
Medicine: Investigating its role in infections and immune responses.
Comparison with Similar Compounds
C18-HSL is unique due to its long acyl side chain. Other AHLs (e.g., C4-HSL, C12-HSL) differ in acyl length and functional groups. C18-HSL’s hydrophobic nature and specific interactions set it apart.
Properties
IUPAC Name |
N-[(3S)-2-oxooxolan-3-yl]octadecanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)23-20-18-19-26-22(20)25/h20H,2-19H2,1H3,(H,23,24)/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMDJDYXARRSKB-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC1CCOC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@H]1CCOC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H41NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
479050-96-9 | |
Record name | N-[(3S)-Tetrahydro-2-oxo-3-furanyl]octadecanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=479050-96-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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